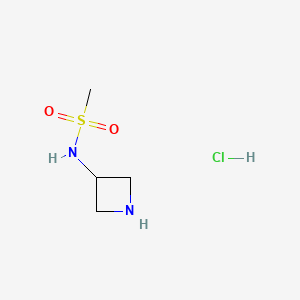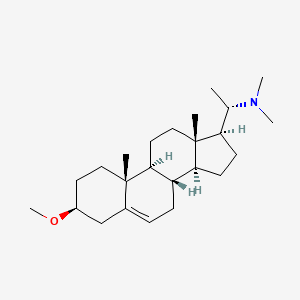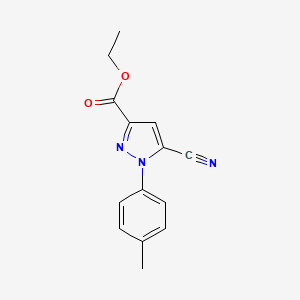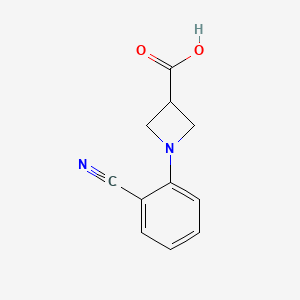
N-(Azetidin-3-YL)methanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Azetidin-3-YL)methanesulfonamide hydrochloride (NAMH) is a synthetic organic compound that has been used in a variety of research applications. NAMH is a chiral compound, meaning it has two non-superimposable mirror images, and is a derivative of the azetidine ring. It has been used in the synthesis of a variety of compounds, and has been studied for its potential applications in a variety of fields, such as drug delivery, biochemistry, and physiology.
Applications De Recherche Scientifique
Genetic Effects of Ethyl Methanesulfonate
Ethyl methanesulfonate (EMS), a compound related by its methanesulfonamide functionality, is known for its mutagenic properties across a range of genetic systems, from viruses to mammals. EMS's ability to alkylate DNA, primarily at nitrogen positions in the bases, has been instrumental in genetic studies, particularly in inducing mutations for research purposes (G. Sega, 1984).
Sulfonamides in Drug Development
Sulfonamides form a crucial moiety in a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The primary sulfonamide moiety's presence in novel drugs highlights its importance in medicinal chemistry and drug development (F. Carta, A. Scozzafava, C. Supuran, 2012). Further research and patents focus on novel sulfonamides acting as selective drugs for glaucoma, cancer, and other diseases, showcasing the diversity and potential of sulfonamide compounds in therapeutic applications (I. Gulcin, P. Taslimi, 2018).
Sulfur-Containing Motifs in Medicinal Chemistry
Sulfur (SVI)-containing motifs, particularly sulfonyl or sulfonamide-based analogs, exhibit a wide range of pharmacological properties. The design and development of less toxic, cost-effective, and highly active sulfonamide-containing analogs are areas of intense research, with over 150 FDA-approved sulfur-based drugs currently on the market. These compounds are used to treat diverse diseases, underscoring the critical role of sulfur-containing motifs in drug discovery and therapeutic applications (Chuang Zhao, K. Rakesh, L. Ravidar, Wan‐Yin Fang, Hua-Li Qin, 2018).
Applications in N-Heterocycles Synthesis
Chiral sulfinamides, such as tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds provide general access to structurally diverse N-heterocycles, including piperidines, pyrrolidines, and azetidines, which are core structures in many natural products and therapeutically relevant compounds (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).
Propriétés
IUPAC Name |
N-(azetidin-3-yl)methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUBWFLFNHLFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azetidin-3-YL)methanesulfonamide hydrochloride | |
CAS RN |
1239205-33-4 |
Source


|
| Record name | N-(azetidin-3-yl)methanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B595763.png)



